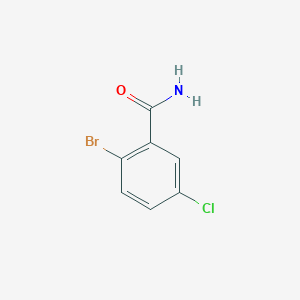

2-Bromo-5-chlorobenzamide

Description

2-Bromo-5-chlorobenzamide is a halogenated aromatic amide with the molecular formula C₇H₅BrClNO. Its structure features a benzamide backbone substituted with a bromine atom at the 2-position and a chlorine atom at the 5-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate for developing bioactive molecules. The bromine and chlorine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex heterocycles or drug candidates .

Properties

CAS No. |

131002-02-3 |

|---|---|

Molecular Formula |

C7H5BrClNO |

Molecular Weight |

234.48 g/mol |

IUPAC Name |

2-bromo-5-chlorobenzamide |

InChI |

InChI=1S/C7H5BrClNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) |

InChI Key |

MUPYRHASLDDKJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method starts with 2-chlorobenzamide, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial production, the process may involve more efficient and scalable methods. One such method includes the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst. This method is environmentally friendly, has a high yield (over 95%), and produces high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-Bromo-5-chlorobenzoic acid and ammonia.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzamides.

Hydrolysis: The major products are 2-Bromo-5-chlorobenzoic acid and ammonia.

Scientific Research Applications

2-Bromo-5-chlorobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific proteins. The bromine and chlorine atoms can form halogen bonds with amino acid residues in proteins, affecting their function and activity. This interaction can disrupt normal cellular processes, making it useful in drug development .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-Bromo-5-chlorobenzamide and their distinguishing features:

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Methyl ester analogs (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate) show improved lipid solubility, favoring membrane permeability in drug delivery studies .

- Thermal Stability : Hydrazide derivatives (e.g., 5-Bromo-2-chlorobenzohydrazide) decompose at lower temperatures (~150°C) compared to amides (~200°C), limiting their use in high-temperature reactions .

Biological Activity

2-Bromo-5-chlorobenzamide is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine and chlorine atoms, which are known to enhance the reactivity and biological activity of organic compounds. The presence of these halogens can facilitate interactions with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may have antimicrobial effects. This activity is attributed to their ability to disrupt microbial cell functions or inhibit essential enzymes involved in metabolic pathways.

- Anticancer Potential : Investigations into the anticancer properties of related benzamide derivatives have shown promise. For instance, structural analogs have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

- Enzyme Inhibition : The compound has been reported to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction may lead to altered pharmacokinetics of co-administered drugs, raising concerns about potential drug-drug interactions.

The biological activity of this compound is primarily mediated through its ability to form halogen bonds with amino acid residues in proteins. This interaction can lead to:

- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes, the compound can inhibit their function, which is particularly relevant in the context of drug metabolism and therapeutic efficacy.

- Modulation of Protein Conformation : The binding may alter the conformation of target proteins, affecting their interactions with other biomolecules and disrupting normal cellular processes.

Research Findings and Case Studies

Several studies have explored the biological activities associated with this compound and its derivatives:

| Study | Findings |

|---|---|

| Bioorganic & Medicinal Chemistry Letters | Investigated novel benzamide derivatives as potential Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases, highlighting this compound's structural relevance. |

| Drug Discovery Research | Explored the compound's potential in drug discovery as a lead compound for developing new therapeutic agents targeting specific diseases. |

| Enzyme Interaction Studies | Demonstrated that this compound effectively inhibits cytochrome P450 enzymes, impacting drug metabolism significantly. |

Applications in Drug Development

Due to its diverse biological activities, this compound serves multiple roles in scientific research:

- Lead Compound in Drug Discovery : Its structural characteristics make it a candidate for developing new therapeutic agents aimed at various diseases, particularly those involving enzyme dysregulation or microbial infections.

- Intermediate in Organic Synthesis : The compound is utilized as an intermediate for synthesizing more complex organic molecules, contributing to pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.